molecular formula C20H30N2O4 B12297689 3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide

3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide

Cat. No.: B12297689
M. Wt: 362.5 g/mol
InChI Key: QZGOPRYNEGQTLA-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide is a complex organic compound that features a trimethoxybenzamide core linked to an isoquinoline derivative

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide

InChI

InChI=1S/C20H30N2O4/c1-22-9-8-15-13(12-22)6-5-7-16(15)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)

InChI Key

QZGOPRYNEGQTLA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide typically involves the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling with Trimethoxybenzamide: The isoquinoline derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trimethoxybenzamide core is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the isoquinoline derivative.

    N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide: Lacks the trimethoxy groups on the benzamide.

Uniqueness

The unique combination of the trimethoxybenzamide core with the isoquinoline derivative in 3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide provides it with distinct bioactive properties that are not observed in the individual components .

Biological Activity

3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed exploration.

Chemical Structure

The compound's chemical structure is characterized by:

  • Molecular Formula : C20_{20}H30_{30}N2_2O4_4
  • CAS Number : 1260763-75-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Key findings include:

  • Antiviral Properties :
    • The compound has shown potential as an entry inhibitor for viruses such as Ebola and Marburg. In studies involving 4-(aminomethyl)benzamide derivatives, compounds with similar structural motifs demonstrated significant antiviral activity with EC50 values below 1 μM against both viruses .
  • Mechanism of Action :
    • The mechanism involves inhibition of viral entry into host cells. Structural modifications to the benzamide scaffold have led to enhanced potency and metabolic stability .
  • Cytotoxicity Assessment :
    • Compounds related to this benzamide have been evaluated for cytotoxicity and have shown low toxicity profiles (SI > 100), indicating a favorable therapeutic index .

Study on Antiviral Activity

A study conducted on a series of aminomethylbenzamide derivatives revealed that certain structural modifications significantly increase antiviral potency. For instance:

  • Compound 32 exhibited an EC50 of 0.11 μM against Ebola virus.
  • Compound 35 displayed an EC50 of 0.31 μM against both Ebola and Marburg viruses .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that:

  • The introduction of bulky alkyl groups enhances activity against filoviruses.
  • Compounds with specific substitutions on the aromatic rings showed improved binding affinity to viral proteins .

Data Table: Summary of Biological Activities

CompoundViral TargetEC50 (μM)Cytotoxicity (SI)
Compound 32Ebola0.11>100
Compound 35Ebola/Marburg0.31>100

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